2-(Difluoromethylsulfonyl)-1-methoxy-4-nitrobenzene

Catalog No.
S13954528
CAS No.
M.F
C8H7F2NO5S
M. Wt
267.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Difluoromethylsulfonyl)-1-methoxy-4-nitrobenzen...

Product Name

2-(Difluoromethylsulfonyl)-1-methoxy-4-nitrobenzene

IUPAC Name

2-(difluoromethylsulfonyl)-1-methoxy-4-nitrobenzene

Molecular Formula

C8H7F2NO5S

Molecular Weight

267.21 g/mol

InChI

InChI=1S/C8H7F2NO5S/c1-16-6-3-2-5(11(12)13)4-7(6)17(14,15)8(9)10/h2-4,8H,1H3

InChI Key

KFROWYDPONLENZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)C(F)F

2-(Difluoromethylsulfonyl)-1-methoxy-4-nitrobenzene is an organic compound characterized by its unique structure, which includes a difluoromethylsulfonyl group, a methoxy group, and a nitro group attached to a benzene ring. The molecular formula for this compound is C9H8F2N2O4SC_9H_8F_2N_2O_4S, and it has a molecular weight of approximately 290.23 g/mol. The presence of the difluoromethylsulfonyl group enhances its chemical reactivity, making it of interest in various synthetic applications.

Typical of aromatic compounds. Notably, it can undergo nucleophilic substitution reactions due to the electron-withdrawing nature of the nitro and sulfonyl groups. For instance, treatment with nucleophiles such as amines or alcohols can lead to the substitution of the difluoromethylsulfonyl group. Furthermore, the nitro group can undergo reduction to form an amine derivative, which is a common transformation in organic synthesis.

The synthesis of 2-(Difluoromethylsulfonyl)-1-methoxy-4-nitrobenzene can be achieved through several methods:

  • Nucleophilic Substitution: Starting from 1-methoxy-4-nitrobenzene, a suitable difluoromethylsulfonylating agent could be employed to introduce the difluoromethylsulfonyl group.
  • Electrophilic Aromatic Substitution: The nitro group can be introduced onto a methoxy-substituted benzene via nitration under controlled conditions.
  • Multistep Synthesis: A combination of reactions involving protection-deprotection strategies may also be used to assemble the desired compound from simpler precursors.

The compound has potential applications in:

  • Pharmaceutical Chemistry: As a building block for synthesizing biologically active compounds.
  • Material Science: Due to its unique electronic properties, it may serve as an intermediate in developing new materials.
  • Agricultural Chemistry: It could be explored for use in developing agrochemicals or pesticides.

Several compounds share structural similarities with 2-(Difluoromethylsulfonyl)-1-methoxy-4-nitrobenzene. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesNotable Differences
1-Methoxy-4-nitrobenzeneMethoxy and nitro groups on benzeneLacks difluoromethylsulfonyl group
1-Fluoro-2-methoxy-4-nitrobenzeneFluoro and methoxy groupsContains only one fluorine atom
1-Methanesulfonyl-4-methoxy-2-nitrobenzeneMethanesulfonyl and nitro groupsContains a different sulfonyl group
1,2-Difluoro-4-methoxy-5-nitrobenzeneDifluoro and methoxy groupsDifferent positioning of functional groups

The uniqueness of 2-(Difluoromethylsulfonyl)-1-methoxy-4-nitrobenzene lies in its specific combination of functional groups that may confer distinct chemical reactivity and biological activity compared to the similar compounds listed above.

XLogP3

1.9

Hydrogen Bond Acceptor Count

7

Exact Mass

267.00129982 g/mol

Monoisotopic Mass

267.00129982 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

Explore Compound Types